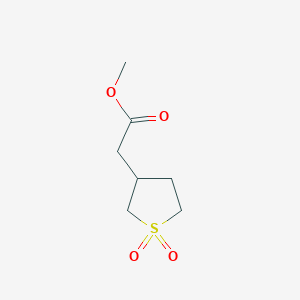

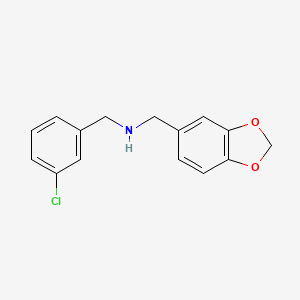

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate, also known as IPC, is a versatile reagent used in organic synthesis. IPC is a highly reactive intermediate that can be used in a variety of synthetic reactions, including nucleophilic substitution, oxidation, and reduction. It is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products.

Aplicaciones Científicas De Investigación

Stereoselective Syntheses of Piperidine Derivatives

tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate and its derivatives are primarily used in stereoselective syntheses. These compounds, when reacted with L-selectride or through Mitsunobu reaction, give rise to various isomers and derivatives, contributing significantly to the field of stereochemistry and organic synthesis (Boev et al., 2015). For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its 3-substituted derivatives have been used to generate cis and trans isomers with high yield and stereoselectivity.

Formation of Oxygen Heterocycles

The compound also serves as a precursor in the formation of oxygen heterocycles. tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, when treated with certain reagents, leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These, upon further treatment, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).

Synthesis of Piperidine Derivatives

The compound is also used as a key intermediate in synthesizing a wide range of piperidine derivatives, demonstrating its versatility in organic chemistry. For instance, reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with certain reagents yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are crucial synthons for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).

Intermediate in Jak3 Inhibitor Synthesis

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, plays a role as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process includes a series of steps starting from readily available reagents and highlights the compound's importance in medicinal chemistry (Chen Xin-zhi, 2011).

X-ray Crystallography Studies

In the realm of structural chemistry, X-ray studies have revealed significant details about the molecular structure and packing of these compounds. For example, tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate has been studied for its crystal structure and molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Mecanismo De Acción

Target of Action

Tert-Butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate, also known as (2R)-1-N-Boc-2-isopropyl-piperidin-4-one, is a compound that primarily targets amines . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .

Mode of Action

The mode of action of this compound involves the conversion of an amino group into a carbamate . This conversion is achieved with the help of the tert-butyloxycarbonyl (t-Boc or simply Boc) group . The stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, makes this compound a better option than, for example, a methoxycarbonyl derivative .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the protection of amines . The compound allows for the transformations of other functional groups without affecting the amines . This is achieved by converting the amino group into a carbamate, which is a more stable form .

Pharmacokinetics

It is known that the compound is used in chemical transformations due to its stability

Result of Action

The result of the action of this compound is the protection of amines during chemical transformations . By converting the amino group into a carbamate, the compound prevents the amines from reacting, allowing for the transformation of other functional groups .

Action Environment

The action of this compound is influenced by various environmental factors. The stability of the compound makes it suitable for use in various chemical environments . .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (2R)-4-oxo-2-propan-2-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)11-8-10(15)6-7-14(11)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRUAIXGSWYPC-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)